(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C14H16ClNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” involves the treatment of “(S)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” with methanol (MeOH) and thionyl chloride (SOCl2) .
Physical And Chemical Properties Analysis
“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” has a molecular weight of 265.74 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Fluorescence Derivatization for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, a derivative related to the chemical , has been explored for its utility as a fluorescent derivatizing reagent. It has shown potential in creating strongly fluorescent amino acid derivatives, beneficial for biological assays due to their high fluorescence in ethanol and water at physiological pH levels. The derivatization process improves the visibility and detection of these compounds in bioanalytical applications, showcasing the compound's versatility in research (Frade et al., 2007).
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing naphthalene moieties, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum. This research highlights the potential of naphthalene-containing compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Mickevičienė et al., 2015).
Development of Polymeric Materials
Research into naphthalene-derived compounds has led to the synthesis of new aromatic poly(amine−1,3,4-oxadiazole)s, incorporating donor and acceptor moieties for applications in blue-light-emitting materials. These materials exhibit high thermal stability and good mechanical properties, making them suitable for use in electronic devices and displays. The study underscores the compound's utility in creating high-performance polymers with specific optical properties (Liou et al., 2006).
Molecular Probes for Alzheimer’s Disease
A novel fluorescent probe for β-amyloids, incorporating a naphthalene moiety, has been developed for the molecular diagnosis of Alzheimer’s disease. This probe shows high binding affinity towards Aβ(1–40) aggregates, demonstrating its potential as a powerful tool for early diagnosis and monitoring the progression of Alzheimer’s disease. The research exemplifies the application of naphthalene derivatives in creating diagnostic agents for neurodegenerative disorders (Fa et al., 2015).
Safety And Hazards
“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJJEOZKOCDCT-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375847 | |
Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride | |
CAS RN |
331847-01-9, 270063-39-3 | |
Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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